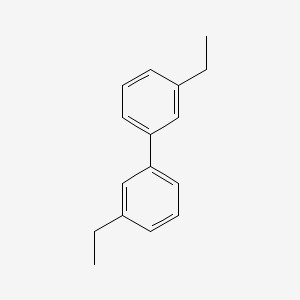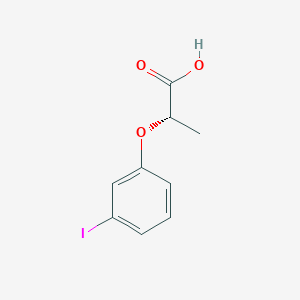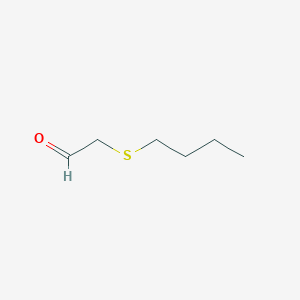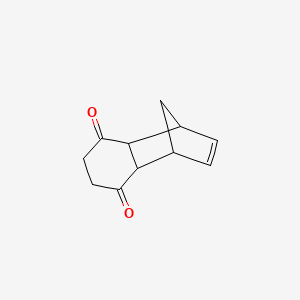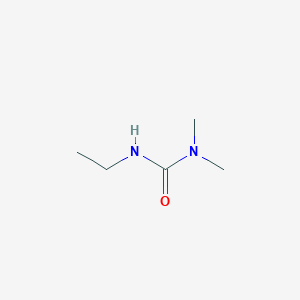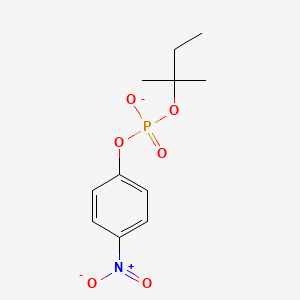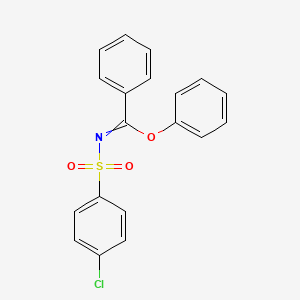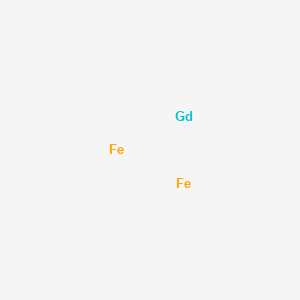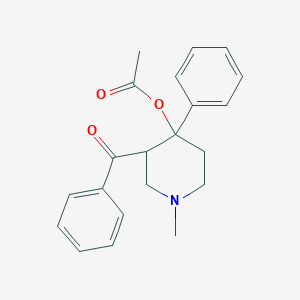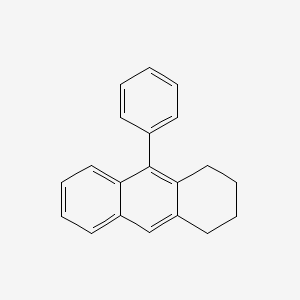
9-Phenyl-1,2,3,4-tetrahydroanthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Phenyl-1,2,3,4-tetrahydroanthracene is an organic compound belonging to the class of anthracene derivatives It is characterized by the presence of a phenyl group attached to the ninth position of the tetrahydroanthracene structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-Phenyl-1,2,3,4-tetrahydroanthracene typically involves the hydrogenation of anthracene derivatives. One common method is the catalytic hydrogenation of 9-phenylanthracene using a palladium catalyst under high pressure and temperature conditions. The reaction proceeds as follows:
9-Phenylanthracene+H2Pd/Cthis compound
Industrial Production Methods: Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions: 9-Phenyl-1,2,3,4-tetrahydroanthracene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form anthracene derivatives.
Reduction: Further reduction can lead to fully saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.
Major Products:
Oxidation: Anthracene-9,10-dione derivatives.
Reduction: 9-Phenyl-1,2,3,4,5,6,7,8-octahydroanthracene.
Substitution: Halogenated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
9-Phenyl-1,2,3,4-tetrahydroanthracene has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of 9-Phenyl-1,2,3,4-tetrahydroanthracene involves its interaction with molecular targets through various pathways:
Molecular Targets: It can interact with enzymes, receptors, and nucleic acids.
Pathways Involved: The compound may exert its effects by binding to active sites of enzymes, altering receptor activity, or intercalating into DNA.
Comparaison Avec Des Composés Similaires
- 9-Phenylanthracene
- 1,2,3,4-Tetrahydroanthracene
- 9,10-Dihydroanthracene
Comparison:
- 9-Phenyl-1,2,3,4-tetrahydroanthracene is unique due to the presence of both a phenyl group and a partially hydrogenated anthracene structure, which imparts distinct chemical and physical properties compared to its analogs. For instance, it exhibits different reactivity patterns and stability profiles, making it suitable for specific applications in materials science and medicinal chemistry.
Propriétés
Numéro CAS |
13225-66-6 |
|---|---|
Formule moléculaire |
C20H18 |
Poids moléculaire |
258.4 g/mol |
Nom IUPAC |
9-phenyl-1,2,3,4-tetrahydroanthracene |
InChI |
InChI=1S/C20H18/c1-2-8-15(9-3-1)20-18-12-6-4-10-16(18)14-17-11-5-7-13-19(17)20/h1-4,6,8-10,12,14H,5,7,11,13H2 |
Clé InChI |
RQZFYLFCZQFVSC-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C3=CC=CC=C3C=C2C1)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


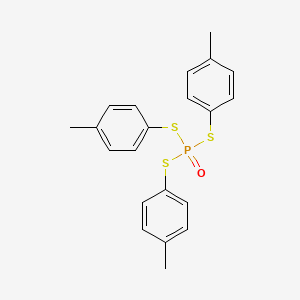
![3-methoxy-7,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B14719051.png)
